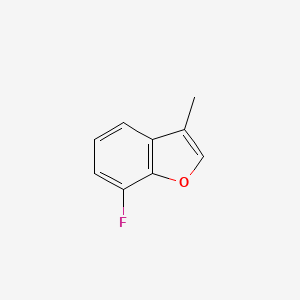

7-Fluoro-3-methylbenzofuran

Description

Properties

Molecular Formula |

C9H7FO |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

7-fluoro-3-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7FO/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 |

InChI Key |

MFIQYBYSQJBWDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Substituted Phenol and Alkynyl Sulfoxide with Acid-Mediated Cyclization

A recent innovative method involves the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic acid anhydride (TFAA), which facilitates a charge-accelerated-sigmatropic rearrangement followed by substituent migration to yield highly substituted benzofurans.

-

- 2,6-disubstituted phenol (e.g., 2-fluoro-6-methylphenol) is reacted with an alkynyl sulfoxide under TFAA conditions at room temperature.

- The reaction proceeds through cationic intermediates enabling migration of substituents to the benzofuran core, producing 7-fluoro-3-methylbenzofuran derivatives.

- Post-reaction workup involves aqueous sodium bicarbonate extraction and chromatographic purification.

-

- High regioselectivity for substitution at the 7-position (fluoro) and 3-position (methyl).

- Mild reaction conditions and metal-free process.

Yield : Typically moderate to high yields (up to 80-85%) depending on substrates and reaction scale.

This method is supported by recent literature demonstrating the synthesis of various highly substituted benzofurans, including those with fluorine substituents at the 7-position and methyl groups at the 3-position.

Transition Metal-Catalyzed Cyclization and Cross-Coupling

Another well-established route involves the Sonogashira coupling of iodophenol derivatives bearing fluorine substituents with alkynes, followed by cyclization to form the benzofuran ring.

-

- Starting from 7-fluoro-2-iodophenol, a Sonogashira coupling with a methyl-substituted alkyne is performed using palladium catalysts such as PdCl2(PPh3)2.

- The intermediate undergoes intramolecular cyclization under basic conditions (e.g., potassium carbonate) to afford 7-fluoro-3-methylbenzofuran.

- Deprotection or further functional group transformations may be applied to finalize the product.

Catalyst Efficiency : PdCl2(PPh3)2 has been found more efficient than Pd(PPh3)4 in these transformations. Iodophenol substrates react better than bromophenol analogs.

Yield : Reported overall yields for similar benzofuran syntheses are in the range of 70-80% after purification.

This approach is particularly useful when precise control over substituent placement is required and is amenable to scale-up.

Radical-Mediated Synthesis Using Dimethyl Sulfoxide and Cyanuric Chloride

A novel radical process has been developed for benzofuran-3(2H)-one derivatives, which can be adapted for substituted benzofurans.

-

- Dimethyl sulfoxide (DMSO) is activated by cyanuric chloride (TCT) under metal-free conditions.

- The reaction proceeds via radical intermediates, incorporating methyl and sulfur units.

- Water addition controls the formation of quaternary carbon centers.

Relevance : While primarily demonstrated for benzofuran-3(2H)-ones, this method shows potential for preparing methyl-substituted benzofurans such as 7-fluoro-3-methylbenzofuran by appropriate substrate choice.

Yield and Scope : The method is efficient, scalable, and tolerant to various functional groups, with yields often exceeding 70%.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The acid-mediated rearrangement method is a recent breakthrough allowing access to highly substituted benzofurans with unusual substituent patterns difficult to achieve by classical methods.

Pd-catalyzed Sonogashira coupling remains a robust and reproducible method for benzofuran synthesis, with catalyst choice and halogen substituent on phenol affecting yields and reaction rates.

Radical-mediated methods using DMSO and cyanuric chloride provide a green and efficient alternative, with mechanistic studies indicating radical intermediates and water playing a critical role in quaternary center formation.

No direct patent or literature source was found describing a dedicated synthesis solely for 7-fluoro-3-methylbenzofuran; however, the above methods are adaptable for its preparation by selecting appropriate fluorinated and methylated precursors.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-methylbenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include fluorinated benzofuran derivatives with different functional groups, which can be further utilized in various applications .

Scientific Research Applications

7-Fluoro-3-methylbenzofuran has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methylbenzofuran involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in inhibiting specific enzymes and interfering with DNA replication .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 7-Fluoro-3-methylbenzofuran with key analogs:

Key Observations :

- Substituent Position : Fluorine at the 7-position (vs. 5-position in ) may alter electronic distribution and biological target interactions.

- Steric Effects : The 3-methyl group in 7-Fluoro-3-methylbenzofuran introduces moderate steric bulk compared to bulkier substituents like phenylsulfinyl groups in .

- Crystallography : Related compounds exhibit planar benzofuran cores (mean deviation: 0.005 Å ), while bulky substituents (e.g., phenylsulfinyl) create significant dihedral angles, affecting crystal packing and solubility .

Pharmacological Potential

- Antibacterial Activity : 5-Fluoro-7-methylbenzofuran derivatives exhibit antibacterial properties, attributed to H-bonding interactions between carboxyl groups and microbial targets .

- Antitumor Activity : Fluorinated benzofurans show promise in targeting cancer cell lines, with substituents like methylsulfanyl enhancing bioavailability .

- Metabolic Stability: Fluorine at the 7-position likely improves metabolic resistance compared to non-fluorinated analogs, a trend observed in related fluorinated pharmaceuticals .

Research Findings and Challenges

- Crystallographic Data : Planar benzofuran cores facilitate π-π stacking in crystal lattices, while sulfinyl or halide substituents (e.g., iodine in ) influence intermolecular interactions.

- Limitations : The lack of direct studies on 7-Fluoro-3-methylbenzofuran necessitates extrapolation from analogs. For instance, 7-bromo-2,2-dimethylbenzofuran highlights the impact of halogen size on reactivity and stability.

- Future Directions : Targeted synthesis and crystallographic analysis of 7-Fluoro-3-methylbenzofuran are needed to elucidate its unique properties.

Biological Activity

7-Fluoro-3-methylbenzofuran is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The compound features a benzofuran core with a fluorine atom at the 7-position and a methyl group at the 3-position, which contribute to its unique chemical properties and biological effects.

The molecular formula for 7-Fluoro-3-methylbenzofuran is with a molecular weight of 194.16 g/mol. The presence of the carboxylic acid functional group enhances its reactivity and potential biological activity, making it a subject of interest for various biochemical applications.

Antimicrobial Activity

Recent studies have demonstrated that benzofuran derivatives, including 7-Fluoro-3-methylbenzofuran, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including:

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

For instance, certain derivatives have shown inhibition zones of up to 24 mm against these pathogens, indicating strong antibacterial activity . The structure-activity relationship (SAR) studies suggest that modifications in the benzofuran structure can enhance antimicrobial efficacy by optimizing interactions with microbial targets .

Anticancer Properties

The anticancer potential of 7-Fluoro-3-methylbenzofuran has been explored through various in vitro and in vivo models. Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in several types of cancer cells, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Prostate Cancer

In vitro assays have revealed that 7-Fluoro-3-methylbenzofuran can effectively target key signaling pathways involved in cancer progression, such as the AKT signaling pathway, leading to reduced tumor growth and metastasis .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Abdelfatah et al. | A549 | 16.4 | Inhibition of PLK1 signaling |

| MCF-7 Assay | MCF-7 | Not specified | Induction of apoptosis |

| EAC Cells | EAC | Not specified | DNA interaction leading to cytotoxicity |

The molecular mechanisms underlying the biological activities of 7-Fluoro-3-methylbenzofuran involve specific interactions with cellular biomolecules. For instance:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit topoisomerase I and sigma receptors, which are crucial for DNA replication and cellular signaling.

- Modulation of Gene Expression : By influencing transcription factors and signaling pathways, it alters gene expression profiles associated with cell survival and proliferation .

Case Studies

- In Vivo Studies : In murine models of lung cancer, administration of 7-Fluoro-3-methylbenzofuran significantly reduced tumor burden without notable toxicity to vital organs .

- Clinical Relevance : Further investigations into its pharmacokinetics and bioavailability are essential for understanding its therapeutic potential in clinical settings.

Q & A

Q. What are the common synthetic routes for 7-Fluoro-3-methylbenzofuran, and how can researchers validate their intermediates?

- Methodological Answer : The synthesis of benzofuran derivatives often involves electrophilic substitution and cyclization. For 7-Fluoro-3-methylbenzofuran, a two-step strategy is widely employed:

Fluorination : Introduce fluorine at the 7-position via electrophilic fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Methylation : Install the 3-methyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid) .

- Validation : Use and NMR to confirm regioselectivity. For example, Bolchi et al. (2020) reported distinct shifts for fluorine-substituted benzofurans: 6.8–7.2 ppm (aromatic protons) and 160–165 ppm (C-F coupling in ) .

Q. How is NMR spectroscopy applied to characterize 7-Fluoro-3-methylbenzofuran?

- Methodological Answer : NMR resolves aromatic protons and methyl groups, while NMR confirms fluorination. Key spectral features include:

- Aromatic region : Downfield shifts (e.g., 7.1–7.4 ppm for H-5 and H-6 due to fluorine’s electron-withdrawing effect) .

- Methyl group : 2.3–2.5 ppm (singlet, 3H) for the 3-methyl substituent .

- Cross-validation : Compare with X-ray crystallography data (e.g., dihedral angles between benzofuran and substituents) to confirm structural assignments .

Q. What pharmacological applications are explored for 7-Fluoro-3-methylbenzofuran derivatives?

- Methodological Answer : Fluorinated benzofurans are studied as enzyme inhibitors (e.g., kinase or cytochrome P450) due to fluorine’s electronegativity and metabolic stability. Key steps:

Structure-Activity Relationship (SAR) : Modify substituents (e.g., sulfinyl groups at position 3) to enhance binding affinity .

In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure inhibition constants () .

Advanced Research Questions

Q. How can researchers address low yields in fluorination steps during synthesis?

- Methodological Answer : Low yields often arise from incomplete fluorination or side reactions. Strategies include:

- Catalyst optimization : Use Lewis acids (e.g., BF-EtO) to activate fluorinating agents .

- Solvent effects : Anhydrous dichloromethane or acetonitrile improves reagent stability .

- Temperature control : Slow addition at −20°C minimizes decomposition .

- Analytical monitoring : Track reaction progress via NMR to optimize reaction time .

Q. How to resolve contradictions in reported X-ray crystallographic data for fluorinated benzofurans?

- Methodological Answer : Discrepancies in bond angles or dihedral angles (e.g., between benzofuran and phenyl rings) may arise from crystal packing or measurement errors. Approaches include:

Reproducibility : Re-crystallize under varied conditions (e.g., solvent polarity) .

Computational validation : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G* level) to identify outliers .

Multi-technique correlation : Overlay XRD data with neutron diffraction or electron density maps to resolve ambiguities .

Q. What computational methods are effective for predicting regioselectivity in benzofuran derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/cc-pVDZ) model electrophilic substitution patterns:

Q. How to design 7-Fluoro-3-methylbenzofuran derivatives with enhanced bioactivity?

- Methodological Answer : Focus on strategic functionalization:

Sulfinyl groups : Introduce at position 3 to improve solubility and target engagement (e.g., sulfoxide derivatives in Choi et al., 2014) .

Halogenation : Add bromine or iodine at position 5 for radioimaging or covalent binding studies .

Prodrug strategies : Mask polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.